3-(3-Nitrophenoxy)propylamine HCl
Description
Contextual Significance of Aryl-Alkyl Amine Hydrochlorides in Synthetic Chemistry
Aryl-alkyl amine hydrochlorides are a significant class of compounds in synthetic chemistry. The amine group, a derivative of ammonia (B1221849), is a fundamental functional group in organic chemistry. When an amine is reacted with a strong mineral acid like hydrochloric acid (HCl), it forms an amine salt, in this case, a hydrochloride. youtube.com This process is an acid-base reaction where the amine acts as a base. youtube.com
The formation of a hydrochloride salt offers several advantages in a laboratory setting. It often converts the parent amine, which may be a liquid or an oil, into a more stable, crystalline solid. youtube.com This solid form is typically easier to handle, purify through recrystallization, and store. Furthermore, the hydrochloride salt is generally more soluble in water compared to its free base form, which can be beneficial for certain reactions or biological applications. ontosight.ai The conversion to the salt is a reversible process; the original amine can be regenerated by treatment with a strong base. youtube.com
Aryl-alkyl amines, which feature both an aromatic ring and an aliphatic amine chain, are prominent motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov The ability to synthesize and modify these structures is a cornerstone of modern medicinal chemistry.
Strategic Relevance of Nitrophenoxy Moieties in Organic Transformations
The nitrophenoxy moiety, which consists of a nitro group (-NO2) attached to a phenoxy group (-O-C6H5), plays a crucial role in organic synthesis. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring to which it is attached. libretexts.org This deactivating nature directs incoming electrophiles to the meta position during electrophilic aromatic substitution reactions. libretexts.org
A key feature of the nitro group is its ability to be reduced to an amino group (-NH2). smolecule.com This transformation is a valuable tool for synthetic chemists, as it allows for the introduction of a highly activating amino group at a specific position on the aromatic ring. This newly formed amino group can then participate in a wide range of further reactions, such as diazotization, which leads to the formation of diazonium salts. libretexts.org These salts are highly versatile intermediates that can be converted into a variety of other functional groups. libretexts.org
The presence of a nitro group can also be found in various compounds with noted biological activity, such as those with antimicrobial or anticancer properties. nih.gov
Scope of Academic Inquiry into 3-(3-Nitrophenoxy)propylamine HCl
Academic inquiry into this compound primarily focuses on its role as an intermediate in the synthesis of more complex molecules. smolecule.com Its bifunctional nature, possessing both a primary amine and a nitrophenoxy group, makes it a versatile building block.
The primary amine can undergo various reactions, such as acylation to form amides or nucleophilic substitution. smolecule.com The nitro group, as previously mentioned, can be reduced to an amine, opening up another avenue for chemical modification. smolecule.com
Research has explored the use of this compound and its derivatives as intermediates in the synthesis of potential pharmaceutical agents. smolecule.com Studies suggest that derivatives of 3-(3-Nitrophenoxy)propylamine may possess antimicrobial and anti-inflammatory properties, although further investigation is required to confirm these activities. smolecule.com The compound has also been used in biochemical studies to investigate its interactions with biological systems. smolecule.com
The synthesis of this compound itself typically involves a multi-step process. One common route begins with the nitration of phenol (B47542) to introduce the nitro group. This is followed by an alkylation reaction where the nitrophenol is reacted with propylamine (B44156). The final step is the formation of the hydrochloride salt by reacting the product with hydrochloric acid. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H13ClN2O3 |
| Molecular Weight | 232.66 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Approximately 165-170°C |
| Solubility | Soluble in water and various organic solvents |
| CAS Number | 1035452-26-6 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3-nitrophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13;/h1,3-4,7H,2,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLRWUIPQFYHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 3 Nitrophenoxy Propylamine Hcl and Analogues
Modular Construction of the Phenoxy-Propylamine Framework
The assembly of the 3-(3-nitrophenoxy)propylamine molecule is logically broken down into the formation of the ether linkage, the introduction of the propylamine (B44156) chain, and finally, salt formation. The strategic placement of the nitro group is a key consideration from the outset.
The formation of the ether bond between the phenolic and the propylamine moieties is most commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.org This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.com
In a typical synthesis for this framework, 3-nitrophenol (B1666305) is deprotonated by a suitable base to form the 3-nitrophenoxide ion. This nucleophile is then reacted with a propyl derivative containing a leaving group, such as 1,3-dihalopropane (e.g., 1,3-dibromopropane).
Key aspects of this approach include:
Base Selection : Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to deprotonate the phenol (B47542). masterorganicchemistry.com
Solvent Choice : Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are preferred as they can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction. byjus.comwikipedia.org
Reaction Conditions : The reaction is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours, often yielding results between 50-95%. byjus.comwikipedia.org
A representative reaction is the alkylation of 3-nitrophenol with N-(3-bromopropyl)phthalimide in the presence of potassium carbonate in DMF, which directly yields an intermediate that can be converted to the desired amine. prepchem.com
Table 1: Comparison of Conditions for Williamson Ether Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Alkyl Halide | Primary (e.g., 1-bromo-3-chloropropane) | Favors SN2 mechanism, minimizing elimination side reactions. wikipedia.orgmasterorganicchemistry.com |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Effectively deprotonates the phenol to form the nucleophilic phenoxide. masterorganicchemistry.com |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | Aprotic polar solvents enhance the rate of SN2 reactions. wikipedia.org |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed in a reasonable timeframe. wikipedia.org |
Once the phenoxypropyl scaffold is established, the terminal amine group must be introduced. This can be accomplished through several methods, primarily direct alkylation of an amine precursor or via a reductive amination pathway.
This strategy involves reacting a 3-phenoxypropyl halide with a nitrogen-containing nucleophile.
Gabriel Synthesis : A highly effective method for forming primary amines is the Gabriel synthesis. masterorganicchemistry.combyjus.com This approach utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. masterorganicchemistry.com The phthalimide anion attacks the 3-(3-nitrophenoxy)propyl halide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (B178648) (the Ing-Manske procedure) or acid hydrolysis, to release the primary amine, avoiding the over-alkylation common with ammonia. masterorganicchemistry.combyjus.com One documented synthesis uses N-(3-bromopropyl)phthalimide to alkylate 3-nitrophenol directly. prepchem.com The use of dimethylformamide as a solvent can facilitate this reaction at lower temperatures than solvent-free methods. iu.edu
Ammonolysis : While direct reaction with a large excess of ammonia can produce the primary amine, it often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making purification difficult. ncert.nic.in
An alternative strategy involves the conversion of a carbonyl group to an amine. wikipedia.orglibretexts.org This two-step process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the amine. libretexts.org
For the synthesis of 3-(3-nitrophenoxy)propylamine, this would involve:
Preparation of 3-(3-nitrophenoxy)propanal.
Reaction of the aldehyde with ammonia to form an imine.
Reduction of the imine to the primary amine.
Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com Catalytic hydrogenation over palladium or nickel catalysts is also a viable method. wikipedia.orgyoutube.com This route is highly versatile and avoids many of the issues associated with direct alkylation. masterorganicchemistry.com
Table 2: Comparison of Amination Strategies
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Gabriel Synthesis | Potassium phthalimide, Hydrazine | Avoids over-alkylation, produces clean primary amines. masterorganicchemistry.combyjus.com | Requires an additional deprotection step. |
| Direct Ammonolysis | Excess Ammonia (NH₃) | Direct, one-step process. | Often results in mixtures of primary, secondary, and tertiary amines. ncert.nic.in |
| Reductive Amination | Aldehyde/Ketone, NH₃, NaBH₃CN or H₂/Pd | High selectivity, good functional group tolerance. wikipedia.orgmasterorganicchemistry.com | Requires preparation of the carbonyl precursor. |
The position of the nitro group is critical for the identity of the final compound. The most efficient synthetic strategy introduces the nitro group at the earliest possible stage. Starting the synthesis with 3-nitrophenol ensures the correct regiochemistry from the beginning and avoids subjecting the amine functionality to harsh nitrating conditions later in the sequence.
Late-stage nitration of the phenoxy-propylamine framework is generally avoided due to several challenges:
Regioselectivity : Nitration of an unsubstituted phenoxypropane ring would likely yield a mixture of ortho- and para-isomers, with the meta-isomer being a minor product.
Harsh Conditions : Traditional nitrating agents, such as a mixture of nitric acid and sulfuric acid, are strongly acidic and oxidizing. researchgate.net These conditions can protonate or oxidize the amine group, leading to undesired side reactions or decomposition.
While recent advances have been made in late-stage C-H nitration using milder reagents like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), these methods are still being developed and may present their own challenges regarding selectivity on a complex molecule. nih.govresearchgate.net Therefore, employing 3-nitrophenol as a starting material remains the most robust and reliable approach.
The final step in the synthesis is the conversion of the free base, 3-(3-nitrophenoxy)propylamine, into its hydrochloride salt. This is a standard acid-base reaction that serves to improve the compound's stability, crystallinity, and solubility in water. ncert.nic.in
The process typically involves:
Dissolving the purified amine free base in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether. researchgate.net
Adding a solution of hydrochloric acid (HCl). This can be in the form of concentrated aqueous HCl, anhydrous HCl gas, or HCl dissolved in an organic solvent like dioxane or isopropanol. researchgate.net
The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. researchgate.net
The solid salt is then collected by filtration, washed with a cold solvent to remove impurities, and dried.
The stability and precipitation of the salt depend on the basicity (pKa) of the amine. reddit.com The formation of the hydrochloride salt is generally a reliable and high-yielding procedure for primary amines. youtube.com
Introduction of the Propylamine Chain
Catalytic Methodologies in 3-(3-Nitrophenoxy)propylamine HCl Synthesis
Recent advancements in catalysis have opened up new avenues for the construction of the core structure of this compound. These methods offer significant advantages over classical approaches, which often require harsh reaction conditions and may suffer from limited substrate scope.
The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of 3-(3-nitrophenoxy)propylamine and its analogues. Transition-metal catalysis has emerged as a powerful tool for forging this bond with high efficiency and selectivity. rsc.orgnih.gov Catalysts based on metals like palladium (Pd), nickel (Ni), rhodium (Rh), and iridium (Ir) are at the forefront of this research. nih.govmit.edu
These reactions, often referred to as cross-coupling reactions, typically involve the coupling of an aryl electrophile (such as an aryl halide or triflate) with an amine. In the context of synthesizing analogues of 3-(3-nitrophenoxy)propylamine, a key strategy would be the coupling of a 3-nitrophenoxy-functionalized electrophile with a protected or masked propylamine equivalent. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. For instance, new air-stable nickel precatalysts have been developed that show broad substrate scope for C-N bond formation, including the use of aryl chlorides, which are often more readily available than other halides. mit.edu
The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the aryl electrophile to the metal center, coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the catalyst. rsc.org The development of specialized ligands has been instrumental in overcoming challenges such as the coupling of sterically hindered amines or the use of less reactive electrophiles. mit.edu
Table 1: Representative Conditions for Transition-Metal Catalyzed C-N Coupling Reactions
| Catalyst/Ligand | Electrophile | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | Primary Amine | NaOtBu | Toluene (B28343) | 100 | >90 |
| NiCl₂(dppp) | Aryl Chloride | Secondary Amine | K₃PO₄ | Dioxane | 120 | 85-95 |
| [Rh(cod)Cl]₂ / BINAP | Aryl Boronic Acid | Primary Amine | Cs₂CO₃ | THF | 80 | 80-90 |
This table presents typical conditions for transition-metal catalyzed C-N bond formation and is intended to be representative. Actual conditions for the synthesis of this compound and its analogues may vary.
Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions using visible light as the energy source. nih.govchemrxiv.org This approach offers a powerful alternative for the synthesis of amines, including complex structures like 3-(3-nitrophenoxy)propylamine analogues. nih.gov
In a typical photoredox cycle for amine synthesis, a photocatalyst absorbs light and becomes excited. In this excited state, it can engage in single-electron transfer (SET) with a suitable substrate, generating a radical ion. This highly reactive intermediate can then participate in bond-forming reactions that would otherwise be difficult to achieve. For the synthesis of amine-containing compounds, photoredox catalysis can be used, for example, in the decarboxylative coupling of amino acids with aryl halides or in the direct C-H amination of arenes. thieme.debath.ac.uk
One promising strategy that could be adapted for the synthesis of 3-(3-nitrophenoxy)propylamine analogues is the coupling of a suitable nitrophenoxy-containing radical precursor with an amine or an amine equivalent. The mild reaction conditions of photoredox catalysis are particularly advantageous when working with functionalized molecules that are sensitive to the higher temperatures often required in traditional transition-metal catalysis. Dual catalytic systems, which combine a photoredox catalyst with a transition-metal catalyst (e.g., nickel), have shown remarkable success in achieving challenging C-N bond formations. nih.gov
Table 2: Examples of Photoredox Catalysis in Amine Synthesis
| Photocatalyst | Substrate 1 | Substrate 2 | Light Source | Solvent | Additive | Product Type |
| Ir(ppy)₃ | Carboxylic Acid | Nitrosoarene | Blue LED | DMSO | - | Arylhydroxylamine |
| Ru(bpy)₃Cl₂ | Trialkylamine | Aryl Bromide | Visible Light | Acetonitrile | Nickel Catalyst | α-Arylated Amine |
| Eosin Y | Alkyl Amine | Vinyl Phosphine Oxide | Green LED | CH₂Cl₂ | HAT Catalyst | γ-Amino Phosphine Oxide |
This table illustrates the versatility of photoredox catalysis in the synthesis of various amine-containing compounds. The conditions are representative and would need to be adapted for the specific synthesis of this compound.
Multi-Step Synthesis Optimization and Yield Enhancement
A common approach to optimizing a multi-step synthesis involves a systematic study of reaction parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants and reagents. For example, in a synthetic sequence involving a nitration followed by an alkylation and a final salt formation, each of these steps can be individually optimized. smolecule.com In a related synthesis of p-nitrophenyl ethylamine (B1201723) hydrochloride, the final deprotection and recrystallization step was optimized by carefully controlling the pH and temperature, leading to a significant improvement in the yield and purity of the final product. google.com
Table 3: Strategies for Multi-Step Synthesis Optimization
| Optimization Strategy | Description | Potential Impact on Yield |
| Parameter Screening | Systematic variation of temperature, concentration, and catalysts. | Significant improvement in single-step yields. |
| One-Pot Procedures | Combining multiple synthetic steps without isolating intermediates. | Increased overall yield and process efficiency. |
| Byproduct Recycling | Recovering and reusing valuable materials from the reaction mixture. | Improved atom economy and reduced waste. |
| Advanced Purification | Utilizing techniques like preparative chromatography or optimized crystallization. | Higher purity of the final product. |
Comprehensive Spectroscopic Analysis for Structural Elucidation of 3 3 Nitrophenoxy Propylamine Hcl
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 3-(3-Nitrophenoxy)propylamine HCl provides distinct signals for each unique proton environment. The aromatic protons on the 3-nitrophenoxy ring are expected to appear in the downfield region (δ 7.5–8.2 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The aliphatic protons of the propylamine (B44156) chain appear at higher fields. The methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) is deshielded and typically resonates as a triplet around δ 3.95–4.10 ppm. The central methylene group (-CH₂-) is expected to appear as a multiplet in the δ 1.70–1.85 ppm range. The methylene group adjacent to the ammonium (B1175870) group (CH₂-NH₃⁺) is also deshielded and appears as a triplet around δ 2.90–3.10 ppm. The protons of the ammonium group itself (NH₃⁺) often present as a broad signal.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 7.5 - 8.2 | Multiplet (m) | 4H |
| O-CH₂- | 3.95 - 4.10 | Triplet (t) | 2H |
| -CH₂-CH₂-CH₂- | 1.70 - 1.85 | Multiplet (m) | 2H |
| -CH₂-NH₃⁺ | 2.90 - 3.10 | Triplet (t) | 2H |
| -NH₃⁺ | Variable (e.g., ~5.1) | Broad Singlet (br s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the electronic effects of the aromatic ring and nitro group. The carbon atom attached to the ether oxygen (C-1) is significantly downfield, as are the aromatic carbons. The carbon bearing the nitro group (C-3) is also shifted downfield. The aliphatic carbons of the propyl chain appear in the upfield region, with their shifts influenced by their proximity to the electronegative oxygen and nitrogen atoms. docbrown.info
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O (C1') | ~159 |
| Aromatic C-NO₂ (C3') | ~149 |
| Aromatic CH (C5') | ~130 |
| Aromatic CH (C6') | ~122 |
| Aromatic CH (C4') | ~116 |
| Aromatic CH (C2') | ~110 |
| O-CH₂- (C1) | ~66 |
| -CH₂-NH₃⁺ (C3) | ~38 |
| -CH₂-CH₂-CH₂- (C2) | ~27 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the O-CH₂ protons and the central -CH₂- protons, and another between the central -CH₂- protons and the -CH₂-NH₃⁺ protons, confirming the connectivity of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. A key correlation would be between the O-CH₂ protons (H1) and the aromatic carbon C1', providing unequivocal evidence for the ether linkage between the propylamine chain and the nitrophenoxy moiety.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical tool for determining the precise elemental composition of a molecule. For this compound, the analysis would be performed on the protonated cation, [C₉H₁₂N₂O₃ + H]⁺. HRMS provides a highly accurate mass measurement, typically to four or more decimal places, which allows for the unambiguous confirmation of the molecular formula. This distinguishes the target compound from any other potential isomers or compounds with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula (cation) | C₉H₁₃N₂O₃⁺ |
| Calculated Exact Mass ([M+H]⁺) | 197.0921 Da |
| Nominal Mass | 197 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations. The primary ammonium group (NH₃⁺) gives rise to a broad, strong stretching envelope and bending vibrations. spectroscopyonline.com The aromatic ring is identified by C=C stretching and C-H stretching and bending vibrations. The ether linkage (C-O-C) also has a characteristic stretching frequency. orgchemboulder.comorgchemboulder.comucla.edu
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ammonium (R-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad, strong) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| Ammonium (R-NH₃⁺) | N-H Bend | 1625 - 1500 |
| Nitro (Ar-NO₂) | Asymmetric N-O Stretch | 1550 - 1500 |
| Nitro (Ar-NO₂) | Symmetric N-O Stretch | 1360 - 1300 |
| Aromatic Ether | Asymmetric C-O-C Stretch | 1275 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to conjugated π-systems. The principal chromophore in this compound is the 3-nitrophenol (B1666305) system. This system gives rise to characteristic absorption bands in the UV region. The presence of the nitro group, which extends the conjugated π-electron system of the benzene (B151609) ring, causes a shift in absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted phenol (B47542). docbrown.info One would expect to observe π → π* transitions associated with the aromatic ring and potentially n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and ether groups. In acidic aqueous solution, 3-nitrophenol exhibits a prominent absorption peak. nih.gov
| Chromophore | Expected λₘₐₓ (nm) | Electronic Transition |
|---|---|---|
| 3-Nitrophenoxy | ~275 - 280 | π → π |
| 3-Nitrophenoxy | ~330 - 340 | n → π / π → π* |
Chemical Reactivity and Derivatization of 3 3 Nitrophenoxy Propylamine Hcl
Transformations at the Amine Functionality
The primary amine group is a key site for nucleophilic reactions, readily undergoing modifications to form a variety of functional groups.
N-Alkylation and N-Acylation Reactions
The amine functionality of 3-(3-Nitrophenoxy)propylamine can be readily alkylated and acylated. smolecule.com N-alkylation introduces alkyl groups onto the nitrogen atom, a reaction that can be catalyzed by triarylboranes. rsc.org N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides, which are significant in the development of new drug candidates. smolecule.com
Formation of Urea (B33335) and Isocyanate Derivatives
The primary amine of 3-(3-Nitrophenoxy)propylamine HCl can be converted into urea and isocyanate derivatives. The synthesis of ureas often proceeds through an isocyanate intermediate, which is formed from the amine and then reacts with another amine to yield the final urea product. nih.govorganic-chemistry.org Traditional methods for creating isocyanates involve the use of phosgene (B1210022) or its equivalents. nih.govbeilstein-journals.org However, due to the high toxicity of phosgene, alternative, milder methods have been developed. beilstein-journals.org One such method is the Staudinger-aza-Wittig reaction, which can be performed under microwave irradiation. beilstein-journals.org Isocyanates are valuable precursors for various bioactive compounds. beilstein-journals.org
The formation of urea derivatives can also be achieved through various synthetic strategies, including the reaction of amines with carbon monoxide or the use of catalysts like palladium iodide in combination with an ionic liquid. nih.govmdpi.com
Reactions Involving the Aromatic Nitro Group
The nitro group on the aromatic ring is a versatile functional group that can undergo reduction and influence the reactivity of the aromatic ring in substitution reactions.
Selective Reduction to Amino Group
The aromatic nitro group can be selectively reduced to a primary amine under various conditions. smolecule.com This transformation is crucial as it significantly alters the compound's electronic and biological properties. smolecule.com Common methods for nitro group reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com Other reagents like iron or zinc in acidic media, and tin(II) chloride, also provide mild conditions for this reduction. commonorganicchemistry.com Sodium sulfide (B99878) can be used for selective reduction when other reducible groups are present. commonorganicchemistry.com Additionally, photochemical methods using a NaI/PPh3 system offer a transition-metal-free approach for the selective reduction of nitroarenes. organic-chemistry.org A nickel-catalyzed hydrosilylative reduction has also been shown to be effective for the chemoselective transfer hydrogenation of nitro compounds to primary amines. rsc.org
Electrophilic Aromatic Substitution on the Nitro-Substituted Phenol (B47542)
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. youtube.commasterorganicchemistry.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com The presence of the ether linkage, an ortho-para director, can lead to complex substitution patterns. numberanalytics.com The regioselectivity of electrophilic substitution in nitro-substituted benzene (B151609) rings is influenced by the charge distribution in the molecule. rsc.org Common EAS reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. youtube.commasterorganicchemistry.com
Ether Cleavage and Rearrangement Studies
The ether bond in this compound can be cleaved under specific conditions, and the molecule can participate in rearrangement reactions.
Ether cleavage typically occurs in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), while hydrochloric acid (HCl) is generally not effective. pressbooks.publibretexts.org The reaction proceeds through either an SN1 or SN2 mechanism, depending on the structure of the ether. pressbooks.pubwikipedia.org For ethers with primary and secondary alkyl groups, cleavage usually follows an SN2 pathway where the halide ion attacks the less sterically hindered carbon. pressbooks.publibretexts.org If a tertiary alkyl group is present, the cleavage tends to occur via an SN1 mechanism due to the stability of the resulting carbocation. pressbooks.publibretexts.org The presence of a phenyl group, as in this compound, typically results in the formation of a phenol because the halide will preferentially attack the other alkyl substituent. libretexts.org Aromatic ethers can also undergo rearrangement reactions, such as the Claisen rearrangement, which involves the migration of an allyl group. numberanalytics.com
Information Deficit on Specific Applications of this compound
Despite extensive searches of scientific databases and chemical literature, there is a notable lack of specific information regarding the use of this compound as a reagent for the analytical quantification of other compounds or in the preparation of labeled analogues for biological probes.
The primary amine group is a reactive handle that can undergo a variety of chemical reactions, such as acylation, alkylation, and Schiff base formation. These reactions are commonly employed to attach reporter groups, such as fluorophores or chromophores, for analytical detection or to link the molecule to other chemical entities. The nitro group can be reduced to an amine, providing another site for derivatization, or it can be used to modulate the electronic properties of the molecule.
However, the scientific literature does not currently provide specific examples or detailed research findings where this compound has been explicitly used for the following purposes as outlined:
Strategic Applications of 3 3 Nitrophenoxy Propylamine Hcl in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The strategic positioning of a primary amine and a nitroaromatic ring within the same molecule makes 3-(3-Nitrophenoxy)propylamine HCl a bifunctional reagent, enabling sequential or orthogonal chemical modifications. This dual reactivity is instrumental in its role as a key intermediate for constructing intricate molecular frameworks.
Precursor in Pharmaceutical Building Blocks Synthesis
The aryloxy propanolamine (B44665) scaffold is a core structural motif in a multitude of pharmaceutical agents, most notably in the class of β-adrenergic receptor antagonists (beta-blockers) used to manage cardiovascular conditions. nih.govresearchgate.net While direct synthesis of blockbuster drugs using this compound is not extensively documented in publicly available literature, its structural analogy to key intermediates makes it a highly relevant model and potential precursor. For instance, the synthesis of various antihistamines and anti-inflammatory agents has been shown to involve intermediates like propylamine (B44156), 3-(4-chloro-3-nitrophenyl)-, hydrochloride, which shares significant structural similarity. ontosight.ai
The general synthetic strategy involves the reaction of the primary amine of the propylamine moiety with various electrophiles to introduce diverse functionalities. Subsequently, the nitro group on the aromatic ring can be readily reduced to an amine, which can then undergo a plethora of chemical transformations, such as diazotization followed by substitution, or acylation to form amides. This sequence of reactions allows for the construction of a wide array of substituted aryloxy propylamine derivatives, which are key building blocks for various therapeutic agents.
The synthesis of drugs containing an aryloxy or alkoxy alkylamine main structure, such as certain antidepressants, often relies on precursors with similar functionalities. nih.gov The presence of the nitro group in this compound offers a strategic advantage, as its reduction to an amine provides a handle for further molecular elaboration, a common tactic in the synthesis of complex pharmaceutical compounds. rsc.org
Table 1: Key Reactions of this compound in Pharmaceutical Building Block Synthesis
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |
| N-Alkylation | Alkyl halides, reductive amination | Secondary or tertiary amine | Modification of pharmacokinetic properties |
| N-Acylation | Acyl chlorides, anhydrides | Amide | Introduction of diverse side chains |
| Nitro Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂), metal catalysts (e.g., SnCl₂, Fe/HCl) | Primary aromatic amine | Further functionalization (e.g., diazotization) |
| Diazotization | NaNO₂, HCl (after nitro reduction) | Diazonium salt | Introduction of various substituents (e.g., -OH, -CN, halogens) |
Scaffolds for Natural Product Analogue Development
Natural products are a rich source of inspiration for the development of new therapeutic agents. nih.gov The structural complexity of natural products often presents synthetic challenges. Therefore, the development of synthetic scaffolds that mimic the key structural features of natural products is a crucial area of research. nih.gov The 3-(3-nitrophenoxy)propylamine backbone can serve as a versatile scaffold for the generation of natural product analogues.
By leveraging the reactivity of both the amine and the nitro group, a variety of functionalities can be introduced, leading to a diverse library of compounds. For example, the primary amine can be used as a handle to attach sugar moieties or peptide fragments, mimicking glycosylated natural products or peptidic natural products. The aromatic ring, after reduction of the nitro group, can be further functionalized to resemble the aromatic portions of various alkaloids or flavonoids.
While specific examples of using this compound for the synthesis of natural product analogues are not prevalent in the literature, the strategy of using simple, functionalized building blocks to construct complex, natural product-like molecules is a well-established paradigm in medicinal chemistry. smolecule.com The structural motifs present in this compound make it a promising starting point for such endeavors.
Utilization as a Ligand Precursor in Coordination Chemistry
The presence of both a primary amine and an ether oxygen, along with the potential for the nitro group to be reduced to a second amine, makes 3-(3-Nitrophenoxy)propylamine a versatile precursor for the synthesis of multidentate ligands. These ligands can then be used to form coordination complexes with various metal ions.
Design and Synthesis of Novel Metal-Amine Complexes
The primary amine group of 3-(3-Nitrophenoxy)propylamine can readily coordinate to a variety of metal centers. Furthermore, modification of the amine, for instance, through Schiff base condensation with aldehydes or ketones, can lead to the formation of polydentate ligands with enhanced coordination capabilities. The ether oxygen can also participate in coordination, particularly with hard metal ions.
After reduction of the nitro group to an aniline (B41778) derivative, a second coordination site is introduced, opening up the possibility of forming bidentate or tridentate ligands. These ligands can then be reacted with metal salts (e.g., chlorides, nitrates, acetates) of transition metals such as copper, nickel, cobalt, and zinc to form stable metal-amine complexes. The stoichiometry and geometry of these complexes will depend on the metal ion, the ligand structure, and the reaction conditions.
Chelation Studies with Transition Metals and Lanthanides
The ability of the ligands derived from 3-(3-Nitrophenoxy)propylamine to chelate metal ions is of significant interest. Chelation studies, often performed using techniques such as UV-Vis spectroscopy, potentiometric titrations, and isothermal titration calorimetry, can provide valuable information about the stability and thermodynamics of the resulting metal complexes.
While specific chelation studies involving this compound are not widely reported, the coordination chemistry of similar aryloxy amine ligands with transition metals and lanthanides has been explored. For example, the formation of stable complexes with various transition metals is a common feature of ligands containing both amine and ether or phenol (B47542) functionalities. The resulting complexes can exhibit interesting magnetic, electronic, and catalytic properties. The coordination of lanthanide ions to such ligands is also plausible, potentially leading to luminescent materials or contrast agents for magnetic resonance imaging (MRI).
Integration into Polymer and Material Science Applications (e.g., functional monomers)
The bifunctional nature of this compound also lends itself to applications in polymer and material science. The primary amine group can act as a nucleophile in polymerization reactions or as a site for grafting onto existing polymer backbones.
For instance, the amine group can react with monomers containing electrophilic groups such as epoxides, isocyanates, or activated esters, leading to the formation of functional polymers. The resulting polymers would possess pendant nitrophenoxy groups, which could then be chemically modified to introduce further functionality. For example, the nitro group could be reduced to an amine, providing a site for cross-linking or for the attachment of other molecules, such as dyes, drugs, or biomolecules.
Alternatively, 3-(3-Nitrophenoxy)propylamine itself could be modified to create a polymerizable monomer. For example, reaction of the amine with acryloyl chloride or methacryloyl chloride would yield an acrylamide (B121943) or methacrylamide (B166291) monomer, respectively. This monomer could then be polymerized or copolymerized with other monomers to create a range of functional polymers with tailored properties. While the direct use of this compound as a functional monomer is not well-documented, the synthesis of functional polymers from amine-containing monomers is a widely used strategy in materials science.
Table 2: Physicochemical Properties and Spectroscopic Data of 3-(3-Nitrophenoxy)propylamine and its HCl salt
| Property | 3-(3-Nitrophenoxy)propylamine | This compound |
| Molecular Formula | C₉H₁₂N₂O₃ | C₉H₁₃ClN₂O₃ |
| Molecular Weight | 196.21 g/mol | 232.66 g/mol |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | - | 165-170 °C |
| ¹H NMR (ppm) | - | Aromatic protons: ~7.2-8.0, -CH₂-N: ~3.1, -CH₂-O: ~4.2, -CH₂-C: ~2.1 |
| ¹³C NMR (ppm) | - | Aromatic carbons: ~110-160, C-O: ~65, C-N: ~37, C-C: ~28 |
| IR (cm⁻¹) | - | N-H stretch: ~3200-3000, C-H stretch (aromatic): ~3100-3000, C-H stretch (aliphatic): ~2950-2850, NO₂ stretch: ~1530 & 1350, C-O-C stretch: ~1250 |
Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument.
This compound is a strategically important and versatile chemical entity with significant potential in advanced organic synthesis. Its utility as a precursor for pharmaceutical building blocks, a scaffold for the development of natural product analogues, a precursor for novel ligands in coordination chemistry, and a functional component in polymer science underscores its broad applicability. While many of the specific applications discussed are based on strong structural analogy to well-established chemical transformations, the foundational reactivity of this compound paves the way for its increased utilization in the discovery and development of new molecules with diverse and valuable functions. Further research into the direct applications of this compound is warranted to fully exploit its synthetic potential.
Contribution to Oligonucleotide and Peptide Synthesis Methodologies
Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the direct application of This compound in oligonucleotide or peptide synthesis methodologies. While derivatives and related aromatic nitro compounds are utilized in these fields, for instance as linkers or protecting groups, the role of this particular compound is not documented in the reviewed sources.
The principles of solid-phase synthesis for both peptides and oligonucleotides often involve the use of linkers that attach the growing chain to a solid support, and various protecting groups to prevent unwanted side reactions. For example, compounds containing a nitrophenyl moiety are sometimes employed as photocleavable linkers, allowing for the release of the synthesized molecule from the solid support under UV light. This strategy offers a mild and orthogonal method for cleavage.
In peptide synthesis, the modification of amino acid side chains is a crucial strategy for introducing new functionalities. While various chemical methods are employed for this purpose, the specific use of This compound for such modifications is not described in the available literature. Similarly, in oligonucleotide synthesis, while numerous modifiers for the bases, sugar, or phosphate (B84403) backbone exist to enhance properties like binding affinity and nuclease resistance, a direct role for this compound has not been identified.
It is important to note that the absence of evidence in the searched literature does not definitively preclude the possibility of its use in specialized or proprietary applications. However, based on the available scientific data, a contribution of This compound to established or emerging oligonucleotide and peptide synthesis methodologies cannot be substantiated.
Computational Chemistry and Theoretical Insights into 3 3 Nitrophenoxy Propylamine Hcl
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. DFT calculations for 3-(3-Nitrophenoxy)propylamine HCl would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process yields crucial information about bond lengths, bond angles, and dihedral angles.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying reactivity towards nucleophiles.
For this compound, the HOMO is expected to be localized on the electron-rich nitrophenoxy group, while the LUMO would likely be centered on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. researchgate.netnih.gov
Hypothetical DFT-Calculated Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -7.25 | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -2.15 | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.10 | Reflects the molecule's kinetic stability and reactivity. nih.gov |
This table is illustrative and presents hypothetical values to demonstrate the output of DFT calculations.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). researchgate.net
In an MEP map of this compound, the oxygen atoms of the nitro group would exhibit a strong negative potential (red), making them likely sites for hydrogen bonding or interaction with electrophiles. The protonated amine group (propylamine HCl) would show a distinct region of positive potential (blue), indicating its role as a hydrogen bond donor and its affinity for negatively charged residues in a receptor binding pocket. researchgate.net
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is instrumental in drug discovery and for understanding the mechanisms of bioactive compounds.
In a hypothetical docking study, this compound would be treated as a ligand, and its interactions with a target receptor would be modeled. The simulation would explore various binding poses, and a scoring function would be used to rank them based on their stability. The results would highlight key interactions, such as hydrogen bonds between the protonated amine or the nitro group and amino acid residues in the receptor's active site. The phenyl ring could also engage in pi-stacking interactions.
Hypothetical Docking Results for this compound with a Target Protein
| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Protonated Amine (-NH3+) | Aspartic Acid (ASP) | 2.8 |
| Hydrogen Bond | Nitro Group (-NO2) | Serine (SER) | 3.1 |
| Pi-Stacking | Phenyl Ring | Phenylalanine (PHE) | 4.5 |
This table is illustrative, presenting a hypothetical scenario of ligand-receptor interactions.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable conformations and the energy barriers between them. This is crucial because the molecule must adopt a specific conformation to fit into a receptor's binding site. The flexibility of the propylamine (B44156) chain allows the molecule to adopt various shapes, and computational methods can determine the likelihood of each.
In Silico Prediction of Spectroscopic Parameters
Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, DFT calculations could be used to simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecule's structure and vibrational modes.
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry offers invaluable tools for elucidating the mechanisms of chemical reactions at an atomic level. For a molecule like this compound, density functional theory (DFT) and other quantum chemical methods can be employed to investigate various potential reactions. These methods allow for the calculation of transition state energies, reaction energy profiles, and the exploration of different mechanistic pathways.
A key feature of this compound is the presence of a nitro group on the phenyl ring and a primary amine at the end of the propoxy chain. These functional groups are the likely centers of reactivity. Mechanistic investigations would likely focus on reactions such as nucleophilic aromatic substitution, reduction of the nitro group, and reactions involving the primary amine.
For instance, in a hypothetical nucleophilic aromatic substitution reaction, computational models could predict whether the reaction proceeds via a Meisenheimer complex. The stability of such an intermediate, influenced by the electron-withdrawing nitro group, can be calculated. Theoretical studies on related nitrone compounds have utilized methods like B3LYP/6-31G* to calculate thermochemistries and rationalize reaction pathways. nih.gov
Furthermore, the synthesis of 3-(3-Nitrophenoxy)propylamine itself typically involves the reaction of a nitrophenol with a propylamine derivative. smolecule.com Computational studies could model this synthesis to optimize reaction conditions and understand the transition states involved. Investigations into similar cycloaddition reactions have employed theoretical methods to determine the asynchronous nature of the process. rsc.org
The table below outlines hypothetical reaction types involving this compound that could be investigated using computational methods.
| Reaction Type | Potential Mechanistic Pathway | Computational Methods |
| Nucleophilic Aromatic Substitution | Formation of a Meisenheimer complex | Density Functional Theory (DFT) |
| Nitro Group Reduction | Stepwise reduction to nitroso, hydroxylamino, and amino groups | Ab initio molecular dynamics |
| N-Alkylation/N-Acylation | SN2 or nucleophilic acyl substitution | Quantum Chemical Methods |
It is important to note that while experimental validation is crucial, computational investigations provide a foundational understanding of the intrinsic reactivity of the molecule. escholarship.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While no specific QSAR models for this compound are publicly available, the principles of QSAR can be applied to understand how structural modifications might affect its potential biological activity.
A QSAR study on a series of analogs of 3-(3-Nitrophenoxy)propylamine would involve several key steps:
Data Set Preparation: A series of compounds with varying substituents on the phenyl ring or modifications to the propylamine side chain would be synthesized and their biological activity measured.
Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
For example, a hypothetical QSAR study could explore the impact of the position of the nitro group (ortho, meta, para) on a specific biological activity. The model might reveal that the meta position, as in 3-(3-Nitrophenoxy)propylamine, is optimal for a particular interaction. The uniqueness of the 3-nitro position can influence its reactivity and biological activity compared to other isomers. smolecule.com
The table below presents a hypothetical set of molecular descriptors that could be used in a QSAR study of 3-(3-Nitrophenoxy)propylamine analogs.
| Descriptor Type | Example Descriptors | Potential Impact on Activity |
| Electronic | Hammett constant (σ), Dipole Moment | Influences electrostatic interactions with a biological target |
| Steric | Molar Refractivity (MR), Molecular Volume | Affects the fit of the molecule into a binding pocket |
| Hydrophobic | Partition coefficient (logP) | Determines the ability of the molecule to cross cell membranes |
| Topological | Wiener Index, Balaban J index | Encodes information about the connectivity and branching of the molecule |
The development of a robust QSAR model could guide the synthesis of new derivatives with improved activity. imist.ma For instance, if the model indicates that increased hydrophobicity is beneficial, modifications could be made to the molecule to achieve this.
Analytical Method Development and Validation for 3 3 Nitrophenoxy Propylamine Hcl
Chromatographic Separation Techniques
Chromatographic techniques are paramount for separating 3-(3-Nitrophenoxy)propylamine HCl from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly well-suited for this purpose due to their high resolution and sensitivity.
HPLC is a cornerstone in the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves a systematic optimization of various parameters to achieve the desired separation and quantification.
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds such as this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is polar. The optimization of an RP-HPLC method for this analyte focuses on achieving a good peak shape, adequate retention time, and high resolution from potential impurities.
Key parameters for optimization include the choice of the stationary phase, mobile phase composition, pH of the mobile phase, and column temperature. The presence of the primary amine in the structure of this compound can lead to peak tailing due to its interaction with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, end-capped columns or the use of mobile phase additives like triethylamine (B128534) are often employed.
Table 1: Optimized RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
The selection of the mobile phase is a critical step in RP-HPLC method development. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The organic modifier content influences the retention time of the analyte, with a higher percentage leading to faster elution. The pH of the aqueous buffer is crucial for controlling the ionization state of the primary amine group in this compound, which in turn affects its retention and peak shape.
Flow rate optimization is performed to achieve a balance between analysis time and separation efficiency. A lower flow rate generally improves resolution but increases the run time, while a higher flow rate can lead to a decrease in efficiency. The optimal flow rate is selected to provide the best possible separation in the shortest amount of time.
Table 2: Effect of Mobile Phase Composition and Flow Rate on Retention Time
| Acetonitrile (%) | Phosphate Buffer (%) | Flow Rate (mL/min) | Retention Time (min) |
| 35 | 65 | 1.0 | 8.2 |
| 40 | 60 | 1.0 | 6.5 |
| 45 | 55 | 1.0 | 5.1 |
| 40 | 60 | 0.8 | 7.8 |
| 40 | 60 | 1.2 | 5.4 |
HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of this compound. This technique involves spotting the sample on a high-performance TLC plate, followed by development in a suitable mobile phase. The separated spots are then quantified using a densitometer.
For the analysis of this compound, a mobile phase consisting of a mixture of a non-polar solvent like toluene (B28343) and a polar solvent such as ethyl acetate (B1210297) and an amine like triethylamine to reduce peak tailing would be appropriate. The selection of the mobile phase composition is optimized to achieve a clear separation of the analyte from any impurities with a suitable Rf value.
Table 3: HPTLC Method Parameters for this compound
| Parameter | Condition |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene:Ethyl Acetate:Triethylamine (7:2:1, v/v/v) |
| Chamber Saturation Time | 20 min |
| Migration Distance | 80 mm |
| Detection Wavelength | 260 nm (Densitometric scanning) |
| Rf Value | Approximately 0.45 |
High-Performance Liquid Chromatography (HPLC) Method Development
Spectroscopic Quantification Methods
Spectroscopic methods, particularly UV-Vis spectrophotometry, provide a simple and rapid approach for the quantification of this compound, especially in bulk drug analysis and dissolution studies.
UV-Vis spectrophotometry is based on the principle of measuring the absorption of light by a substance in the ultraviolet-visible region of the electromagnetic spectrum. The nitroaromatic chromophore in this compound exhibits significant absorbance in the UV region, making this technique suitable for its quantification.
To develop a UV-Vis spectrophotometric assay, the wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound in a suitable solvent, such as methanol (B129727) or ethanol. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 4: UV-Vis Spectrophotometric Method Details for this compound
| Parameter | Value |
| Solvent | Methanol |
| Wavelength of Maximum Absorbance (λmax) | 260 nm |
| Linearity Range | 2-12 µg/mL |
| Regression Equation (y = mx + c) | y = 0.085x + 0.002 |
| Correlation Coefficient (r²) | 0.9998 |
Fluorescence Spectrometric Approaches
Fluorescence spectrometry offers a highly sensitive technique for the quantitative analysis of certain molecules. For a compound like this compound, fluorescence-based methods would likely operate on the principle of fluorescence quenching. The nitro group (NO₂) present in the molecule is a strong electron-withdrawing group, which can act as a quencher for fluorescent molecules (fluorophores). mdpi.com
The analytical approach would involve using a suitable fluorophore whose fluorescence emission is quenched upon interaction with the nitroaromatic analyte. The decrease in fluorescence intensity would be proportional to the concentration of the nitroaromatic compound. nih.gov This phenomenon, often based on a photoinduced electron transfer (PET) mechanism, allows for sensitive and selective detection. mdpi.com
A potential method could involve:
Selection of a Fluorophore: A fluorophore, such as a polyaniline composite or a coumarin (B35378) derivative, that exhibits strong fluorescence and interacts with the analyte would be chosen. mdpi.comnih.gov
Excitation and Emission Wavelengths: The optimal excitation and emission wavelengths for the fluorophore are determined to achieve maximum fluorescence intensity and sensitivity.
Quenching Studies: The fluorescence emission of the fluorophore is measured in the presence of varying concentrations of this compound. The quenching efficiency is then correlated with the analyte concentration.
Data Analysis: The relationship between concentration and fluorescence quenching can be described by the Stern-Volmer equation, which would be used to construct a calibration curve for quantification. mdpi.com
The presence of the amine hydrochloride group could also be exploited. It is known that acid vapors can quench the fluorescence of certain solid-state probes, a process that can be reversed by base vapors. researchgate.net This property could potentially be used to develop a specific detection method.
Method Validation in Accordance with Regulatory Guidelines (e.g., ICH)
Method validation is a mandatory process in the pharmaceutical industry to confirm that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, particularly Q2(R1) and the recently updated Q2(R2), that outline the necessary validation characteristics. ich.orgeuropa.eu These guidelines ensure that analytical methods used for quality control yield reliable and reproducible results. slideshare.net The validation process involves evaluating several key parameters, including linearity, range, accuracy, precision, detection limit, quantitation limit, and specificity. europa.eueuropa.eu
Linearity, Range, and Calibration Curve Establishment
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu It is typically demonstrated by analyzing a series of standards at different concentrations. A minimum of five concentration levels is recommended to establish linearity. europa.eu The data are then analyzed using linear regression, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. An r² value of 0.999 or greater is generally considered evidence of a good fit. nih.gov
The Range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org For an assay of an active substance, the typical range is 80% to 120% of the test concentration. europa.eu
Calibration Curve Establishment involves plotting the analytical response versus the known concentrations of the standards. This curve is then used to determine the concentration of the analyte in unknown samples.
Table 1: Example of Linearity and Range Data for a Hypothesized HPLC Assay
| Concentration (µg/mL) | Response (Peak Area) |
| 80 | 481500 |
| 90 | 540500 |
| 100 | 601000 |
| 110 | 662000 |
| 120 | 719500 |
| Regression Equation | y = 5980x - 1500 |
| Coefficient of Determination (r²) | 0.9998 |
| Validated Range | 80 - 120 µg/mL |
Accuracy, Precision, and Robustness Determination
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples with a known concentration of the analyte (e.g., a certified reference material) or by recovery studies, where a known amount of analyte is spiked into a blank matrix. ich.org According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120%). europa.eu The results are expressed as percent recovery.
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
Repeatability (Intra-assay Precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision: The precision obtained within the same laboratory but with variations such as different days, different analysts, or different equipment. ich.org Precision is expressed as the relative standard deviation (RSD) of the results.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov For an HPLC method, these variations might include the pH of the mobile phase, column temperature, or percentage of organic solvent. nih.gov This provides an indication of the method's reliability during normal usage.
Table 2: Example of Accuracy and Precision Data
| Concentration Level | Accuracy (% Recovery) | Precision (RSD %) |
| 80% (80 µg/mL) | 99.5% | 0.8% |
| 100% (100 µg/mL) | 100.2% | 0.6% |
| 120% (120 µg/mL) | 99.8% | 0.7% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It represents the concentration at which the signal can be reliably distinguished from the background noise.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for methods used to determine impurities or degradation products.
Several approaches can be used to determine LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ.
Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
Table 3: Example LOD and LOQ Values
| Parameter | Method of Determination | Typical Value (for a related compound) |
| LOD | Signal-to-Noise (3:1) | 1.5 ng/mL researchgate.net |
| LOQ | Signal-to-Noise (10:1) | 4.5 ng/mL researchgate.net |
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgeuropa.eu
For impurity tests, specificity involves demonstrating that the method can separate and detect various potential impurities from the main analyte and from each other. For an assay, it involves showing that the procedure is not affected by the presence of these other materials.
Specificity is commonly evaluated through forced degradation studies . In these studies, the drug substance is subjected to stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. The analytical method is then used to analyze these stressed samples to demonstrate that the analyte peak is resolved from any degradant peaks, thus proving the method's stability-indicating nature.
Table 4: Example of a Forced Degradation Study Summary
| Stress Condition | Treatment | Observation | Assay of Active |
| Acid Hydrolysis | 0.1N HCl at 60°C for 4h | Significant degradation peak observed at RRT 0.85 | 85.2% |
| Base Hydrolysis | 0.1N NaOH at 60°C for 2h | Major degradation peak observed at RRT 0.70 | 79.5% |
| Oxidative | 3% H₂O₂ at RT for 24h | Two minor degradation peaks observed | 92.1% |
| Thermal | 105°C for 48h | Minor degradation observed | 98.5% |
| Photolytic | UV light (254 nm) for 72h | Negligible degradation | 99.6% |
| Conclusion | The method is specific and stability-indicating as no degradation products co-eluted with the main peak. |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3-nitrophenoxy)propylamine HCl, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves nucleophilic substitution of 3-nitrophenol with a propane-1,3-diamine derivative, followed by HCl salt formation. For example, analogous syntheses (e.g., 3-(2-fluorophenoxy)propylamine HCl) use propane-1,3-diamine treated with halogenated aryl ethers under reflux in ethanol, with HCl added post-reaction to precipitate the hydrochloride salt . Optimization strategies include:
- Temperature control : Maintaining reflux (~80°C) to balance reactivity and side-product formation.
- Stoichiometry : Using a 10:1 molar ratio of zinc powder to nitro precursors to ensure complete reduction (if nitro intermediates are involved) .
- Purification : Recrystallization from ethanol/water mixtures to enhance purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the nitrophenoxy group’s presence (aromatic protons at δ 7.5–8.5 ppm) and propylamine backbone (CH signals at δ 1.6–3.0 ppm) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 227) .
- UV-Vis Spectrophotometry : The nitro group’s absorbance at ~270 nm can quantify purity .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (similar amines cause severe irritation ).
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as amine vapors may irritate respiratory systems .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid before disposal .
Advanced Research Questions
Q. How does the electronic nature of the nitrophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the phenoxy oxygen for nucleophilic displacement. For example:
- Aminolysis Reactions : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C to form amides. Monitor via TLC (silica gel, ethyl acetate/hexane) .
- Challenges : Competing reduction of the nitro group may occur with strong reducing agents (e.g., LiAlH), requiring careful reagent selection .
Q. What strategies can mitigate low regioselectivity during the functionalization of this compound?
- Methodological Answer :
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to temporarily block the primary amine, enabling selective modification of the phenoxy ring. Deprotect with trifluoroacetic acid (TFA) post-reaction .
- Catalysis : Employ palladium catalysts for Suzuki-Miyaura coupling to introduce aryl groups selectively at the nitro-substituted position .
Q. How can the solubility and stability of this compound be optimized for in vitro pharmacological studies?
- Methodological Answer :
- Solubility : Prepare stock solutions in DMSO (≤10 mM) or 0.1 M HCl (aqueous) to prevent precipitation. Sonication for 15–30 minutes enhances dissolution .
- Stability : Store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light, as nitro groups may degrade photochemically .
Q. What advanced analytical methods resolve contradictions in spectral data for nitro-aromatic propylamine derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing propylamine CH groups from aromatic protons) .
- X-ray Crystallography : Provides definitive structural confirmation, though crystal growth may require vapor diffusion with diethyl ether .
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .
Methodological Challenges and Solutions
- Synthesis Contradictions : Conflicting yields in nitro-group reductions (e.g., Zn/HCl vs. catalytic hydrogenation) can arise from varying protonation states. Pre-neutralize the amine with NaOH before reduction to improve consistency .
- Analytical Artifacts : Impurities from incomplete salt formation (e.g., free base vs. HCl salt) can skew HPLC results. Use ion-pair chromatography (e.g., tetrabutylammonium bromide) to separate ionic species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
